molecular formula C21H18Cl2N2O2 B6041760 2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

Cat. No.: B6041760
M. Wt: 401.3 g/mol
InChI Key: SHHLECGREIHFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a pyridinylmethylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide typically involves the reaction of 2,4-dichlorophenol with propionic acid derivatives under basic conditions to form the intermediate 2-(2,4-dichlorophenoxy)propanoic acid . This intermediate is then reacted with 4-(pyridin-4-ylmethyl)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties.

    3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A herbicide with a different halogen substitution pattern

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O2/c1-14(27-20-7-4-17(22)13-19(20)23)21(26)25-18-5-2-15(3-6-18)12-16-8-10-24-11-9-16/h2-11,13-14H,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHLECGREIHFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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